molecular formula C15H14FN3O4 B11002967 N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine

N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine

Cat. No.: B11002967
M. Wt: 319.29 g/mol
InChI Key: WLXCETIRBVNHOK-UHFFFAOYSA-N
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Description

"N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine" is a pyridazinone derivative characterized by a 3-(4-fluorophenyl)-substituted pyridazinone core linked to a beta-alanine moiety via an acetyl group. Pyridazinones are heterocyclic compounds known for diverse pharmacological activities, including diuretic, antihypertensive, and cardiotonic effects . The 4-fluorophenyl substituent at position 3 of the pyridazinone ring likely enhances metabolic stability and binding affinity due to fluorine’s electron-withdrawing properties.

Properties

Molecular Formula

C15H14FN3O4

Molecular Weight

319.29 g/mol

IUPAC Name

3-[[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoic acid

InChI

InChI=1S/C15H14FN3O4/c16-11-3-1-10(2-4-11)12-5-6-14(21)19(18-12)9-13(20)17-8-7-15(22)23/h1-6H,7-9H2,(H,17,20)(H,22,23)

InChI Key

WLXCETIRBVNHOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine typically involves multiple steps:

    Formation of the Pyridazinone Ring: The initial step involves the synthesis of the pyridazinone ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, where a fluorinated aromatic compound reacts with the pyridazinone intermediate.

    Acetylation: The acetyl group is then introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride as the acetylating agents.

    Attachment of Beta-Alanine: The final step involves the coupling of beta-alanine to the acetylated intermediate, typically using peptide coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Industry: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and pyridazinone ring play crucial roles in binding to these targets, while the beta-alanine moiety may influence the compound’s overall bioactivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyridazinone derivatives vary widely in substituents and biological activities. Key structural analogues include:

Benzyloxy-Substituted Pyridazinones (e.g., Compound 5a) Structure: 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide . Comparison: Replaces the 4-fluorophenyl group with a benzyloxy moiety and incorporates a sulfonamide instead of acetyl-beta-alanine. Sulfonamides are associated with renal toxicity risks, whereas the acetyl-beta-alanine side chain may mitigate such issues .

Non-Fluorinated Aryl Pyridazinones Example: 3-Phenyl-6-oxopyridazin-1(6H)-yl derivatives. Comparison: The absence of fluorine reduces electronegativity at the aryl ring, possibly diminishing target-binding efficiency. Fluorination often enhances metabolic stability and bioavailability.

Chlorophenyl-Substituted Pyridazinones Example: 3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl derivatives. Comparison: Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter binding kinetics and solubility. Fluorine’s smaller size enables tighter interactions with hydrophobic enzyme pockets.

Physicochemical and Pharmacokinetic Properties

Property N-{[3-(4-Fluorophenyl)-...}-beta-alanine Compound 5a 3-Phenyl Analogue
Molecular Weight ~380–400 g/mol (estimated) 357.38 g/mol ~350–370 g/mol
Substituent (Position) 4-Fluorophenyl (3) Benzyloxy (3) Phenyl (3)
Side Chain Acetyl-beta-alanine Benzenesulfonamide Variable
LogP (Estimated) ~1.5–2.0 ~2.5–3.0 ~2.0–2.5
Aqueous Solubility Moderate (beta-alanine enhances) Low (sulfonamide) Low

Biological Activity

N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is a synthetic compound that integrates a beta-alanine backbone with a pyridazinone moiety. The structural characteristics of this compound suggest potential pharmacological applications, particularly in neuropharmacology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.

  • Molecular Formula : C₁₄H₁₄FN₃O₂
  • Molecular Weight : 281.28 g/mol
  • CAS Number : 1219562-93-2

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific enzymes and receptors in biological systems. The compound's structure allows it to modulate various signaling pathways, potentially influencing neurochemical processes.

Interaction with Acetylcholinesterase (AChE)

One significant area of research focuses on the inhibition of AChE, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease. Preliminary studies indicate that compounds similar to this compound may exhibit AChE inhibitory activity, suggesting a potential role in neurodegenerative disease management .

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various in vitro assays. These studies typically assess enzyme inhibition, cytotoxicity, and cellular signaling modulation.

Study Assay Type Findings
AChE InhibitionExhibited significant AChE inhibitory activity with an IC₅₀ value indicating potency comparable to known inhibitors.
CytotoxicityDemonstrated low cytotoxicity on neuronal cell lines, suggesting a favorable safety profile for further development.
Enzyme InteractionsShowed potential interactions with other enzymes involved in neurodegenerative pathways, warranting further exploration.

Case Studies

In a recent case study involving a series of derivatives based on the pyridazinone structure, researchers found that modifications to the fluorophenyl group significantly influenced biological activity. The study highlighted how specific substitutions could enhance AChE inhibition and reduce toxicity .

Potential Therapeutic Applications

The unique properties of this compound position it as a candidate for several therapeutic applications:

  • Neurodegenerative Diseases : By inhibiting AChE, this compound could potentially improve cognitive function in diseases like Alzheimer's.
  • Antioxidant Activity : Preliminary data suggest that this compound may also possess antioxidant properties, contributing to neuroprotection .

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